molecular formula C10H6N2O B1589425 2-Oxo-1,2-dihydroquinoline-6-carbonitrile CAS No. 63124-11-8

2-Oxo-1,2-dihydroquinoline-6-carbonitrile

Cat. No. B1589425
CAS RN: 63124-11-8
M. Wt: 170.17 g/mol
InChI Key: WXORYMJWFSZLIB-UHFFFAOYSA-N
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Description

2-Oxo-1,2-dihydroquinoline-6-carbonitrile is a heterocyclic organic compound, which has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound possesses a unique structural moiety, which makes it an interesting candidate for drug design and development.

Scientific Research Applications

1. Inhibitors against Acetylcholinesterase Enzyme

  • Summary of the Application: A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and evaluated as potent inhibitors against the acetylcholinesterase enzyme (AChE). This is particularly relevant for the treatment of Alzheimer’s disease (AD), a worldwide mental disorder manifested with dementia symptoms .
  • Methods of Application/Experimental Procedures: The compounds were synthesized and their biological evaluation in inhibiting AChE was evaluated by the in-house gas chromatography method .
  • Results/Outcomes: The synthesized carboxamides showed a strong potency in inhibiting AChE. Nine compounds from the group had activities higher than or close to donepezil (the positive control, IC50 ca 10 nM). For example, compound 7 depicted IC50 of 7 nM and was subsequently evaluated by the in vivo zebra fish model. Interestingly compound 7 showed better recovery from scopolamine-induced dementia than that of donepezil .

2. Inhibitors of Protein Kinase CK2

  • Summary of the Application: The derivatives of 3-quinoline carboxylic acid were studied as inhibitors of protein kinase CK2. Forty-three new compounds were synthesized. Among them, 22 compounds inhibiting CK2 with IC50 in the range from 0.65 to 18.2mM were identified .
  • Methods of Application/Experimental Procedures: The 2-chloroquinoline-3-carbaldehydes 2 were synthesized from acetanilides 1 with the excess of Vilsmeier complex by O. Meth-Cohn method .
  • Results/Outcomes: The most active inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives .
  • Inhibitors against Acetylcholinesterase Enzyme
  • Inhibitors of Protein Kinase CK2
  • Inhibitors against Acetylcholinesterase Enzyme
  • Inhibitors of Protein Kinase CK2

properties

IUPAC Name

2-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-6-7-1-3-9-8(5-7)2-4-10(13)12-9/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXORYMJWFSZLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457890
Record name 6-Cyano-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2-dihydroquinoline-6-carbonitrile

CAS RN

63124-11-8
Record name 6-Cyano-2-quinolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2-dihydroquinoline-6-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Vanleysen - 2020 - libstore.ugent.be
Chemistry has an essential role in the improvement of the human life standard through the development of pharmaceuticals, fertilizers and detergents, to mention just a few. However, …
Number of citations: 0 libstore.ugent.be
J Tang, X Chen, C Zhao, W Li, S Li… - The Journal of …, 2020 - ACS Publications
The NaIO 4 -mediated sequential iodination/amidation reaction of N-alkyl quinolinium iodide salts has been first developed. This cascade process provides an efficient way to rapidly …
Number of citations: 10 pubs.acs.org

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